molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Número de catálogo B2955244
Número CAS: 303150-75-6
Peso molecular: 309.413
Clave InChI: IRTJEXFSCKKESP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a PDGF receptor tyrosine kinase inhibitor . It has been structurally characterized only in the form of its piperazin-1-ium salt . It can be used in the treatment of angiotensin II-induced diseases .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The compound has been involved in reactions of 1-methylpiperazine .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C28H29N7O and an average mass of 479.576 Da .

Aplicaciones Científicas De Investigación

Treatment of Chronic Myelogenic Leukemia

Imatinib: , commercially known as Gleevec, is the first therapeutic agent to treat chronic myelogenic leukemia (CML). It specifically binds to the inactive Abelson tyrosine kinase domain characteristic of the BCR-ABL gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to inhibit tyrosine kinases makes it a cornerstone in the treatment of CML.

Structural Characterization and Crystallography

The compound has been structurally characterized in various salt forms, such as mesylate, picrate, citrate, fumarate, or malonate. The crystal structure of the freebase form of Imatinib, which is closely related to 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, has been determined. It forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is significant for understanding its interaction with biological targets .

Understanding Molecular Conformations

Imatinib exhibits flexibility in its molecular structure, realizing two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position and a folded conformation with the pyridylpyrimidine moiety in cis position. This flexibility is crucial for its binding to the tyrosine kinase domain .

Analysis of Intermolecular Interactions

Studies have shown that π…π stacking is more typical for the folded conformation of Imatinib, while the contribution of hydrophilic interactions does not affect molecular conformation. This analysis is vital for designing molecules with optimized interactions for therapeutic purposes .

Pharmaceutical Ingredient Development

As an active pharmaceutical ingredient (API), 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be used in the development of new drugs. Its properties as an API are essential for creating effective formulations for treating various diseases .

Novel Crystalline Forms and Drug Delivery

The exploration of novel crystalline forms of related compounds can lead to the development of new pharmaceutical compositions and methods for their preparation and use. These advancements can improve drug delivery, stability, and efficacy .

Safety And Hazards

The compound has hazard statements H302-H315-H320-H335 .

Propiedades

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTJEXFSCKKESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.